molecular formula C6H6BrNO3 B1482353 Ethyl 5-bromoisoxazole-3-carboxylate CAS No. 1914946-33-0

Ethyl 5-bromoisoxazole-3-carboxylate

Cat. No. B1482353
M. Wt: 220.02 g/mol
InChI Key: YRDFTVOAGOTYJF-UHFFFAOYSA-N
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Description

Ethyl 5-bromoisoxazole-3-carboxylate (EBC) is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 96-97 °C and a boiling point of 114-115 °C. EBC is a versatile compound that has a wide range of uses in the laboratory and in industrial processes.

Scientific research applications

Synthesis of Isoxazole Derivatives

Ethyl 5-bromoisoxazole-3-carboxylate serves as a precursor in the synthesis of various isoxazole derivatives. For instance, it has been used in the synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a key intermediate in biomimetic synthesis aimed at producing α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007). This demonstrates its potential in facilitating complex organic syntheses.

Reactivity with Nucleosides

The compound has shown utility in the realm of nucleoside modification. For example, glycosylation of related bromomethylpyrazole carboxylates with poly-O-acetylated sugars has led to significant cytostatic activity against HeLa cell cultures, indicating its potential in medicinal chemistry (García-López, Herranz, & Alonso, 1979).

Photolytic Studies

Photolysis studies involving ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, have revealed its reactivity under specific light conditions. Such studies provide insights into the behavior of isoxazoles under photolytic conditions, which can be crucial in understanding their stability and reactivity in various applications (Ang, Prager, & Williams, 1995).

Applications in Heterocyclic Chemistry

Ethyl 5-bromoisoxazole-3-carboxylate is also instrumental in synthesizing novel heterocyclic compounds, such as 2-amino-1,3-thiazole-5-carboxylates. This showcases its versatility in creating diverse heterocyclic structures, often key in pharmaceutical research (Baker & Williams, 2003).

Intermediary in Insecticide Production

It has been used as an intermediate in synthesizing chlorantraniliprole, a new insecticide, demonstrating its application in agricultural chemistry. The synthesis route highlights its potential in industrial-scale applications due to its simplicity and cost-effectiveness (Zhi-li, 2007).

Synthesis of Chiral Compounds

The compound is also involved in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates, indicating its role in producing stereochemically complex molecules. This is particularly relevant in the development of chiral drugs and other materials that require specific stereochemistry (Cox, Prager, Svensson, & Taylor, 2003).

properties

IUPAC Name

ethyl 5-bromo-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDFTVOAGOTYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromoisoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Li, Y Hu, Y Wang, C Ma, J Wang - Journal of medicinal chemistry, 2017 - ACS Publications
… in the presence of sodium bicarbonate gave the intermediate 11 with a 40% yield, which was then converted to the key intermediate ethyl 5-bromoisoxazole-3-carboxylate 14 using …
Number of citations: 70 pubs.acs.org
BI Bratanovici, C Cojocaru, A Nicolescu… - Journal of Molecular …, 2021 - Elsevier
… either between an isoxazole-containing, N-methyliminodiacetic acid masked boronic acid and 4-bromobenzonitrile (75% yield) [23], or between ethyl 5-bromoisoxazole-3-carboxylate …
Number of citations: 2 www.sciencedirect.com

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